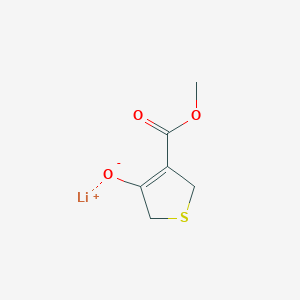
lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate” is a chemical compound with the molecular formula C6H7LiO3S . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “Lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate” is defined by its molecular formula C6H7LiO3S . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Applications De Recherche Scientifique
Structural and Aggregation Behavior
Studies on lithium phenolates, including derivatives similar to Lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate, have revealed insights into their structural behavior and aggregation in aprotic solvents. For instance, Jackman and Smith (1988) found that substituents on phenolates, such as methoxy groups, influence the equilibrium between dimer and tetramer forms through effects on anion basicity and steric bulk. These structural characteristics are crucial for understanding how such compounds behave in different solvents, potentially affecting their reactivity and applications in organic synthesis and material science Jackman & Smith, 1988.
Electrochemical Properties and Applications
Lithium metal, with its high theoretical specific capacity and low density, is considered an ideal anode material for rechargeable batteries. Research by Xu et al. (2014) highlights the challenges and advancements in utilizing lithium metal in energy storage systems, including lithium-ion and lithium-sulfur batteries. This research underscores the potential of lithium compounds in enhancing battery performance and safety, which is directly relevant to the study of Lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate Xu et al., 2014.
Polymer Interactions and Coatings
The interaction of lithium compounds with polymers has been explored for various applications, including surface modification and protective coatings. For example, research into poly(3,4-ethylenedioxythiophene) (PEDOT) based hybrids demonstrates how lithium ions can enhance the electrochemical properties of cathode materials for rechargeable lithium batteries. Murugan et al. (2007) discuss the insertion and deinsertion of lithium into PEDOT-V2O5 nanohybrids, highlighting the potential of lithium-based compounds in improving the performance and stability of battery cathodes Murugan et al., 2007.
Propriétés
IUPAC Name |
lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S.Li/c1-9-6(8)4-2-10-3-5(4)7;/h7H,2-3H2,1H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYRUJMEXZOSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC(=O)C1=C(CSC1)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
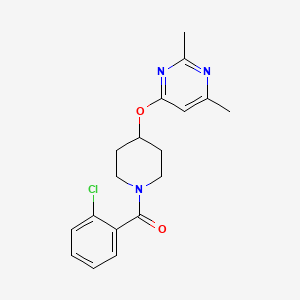
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
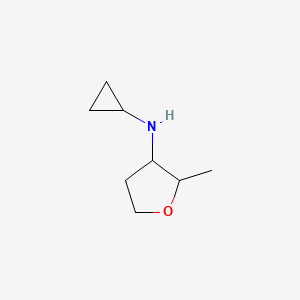
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

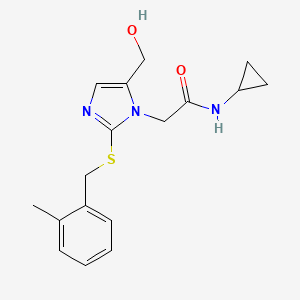


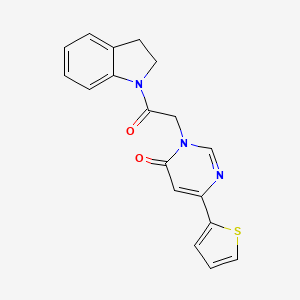

![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)


